molecular formula C19H20N6O3 B2791120 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide CAS No. 1286697-57-1

2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide

Katalognummer: B2791120
CAS-Nummer: 1286697-57-1
Molekulargewicht: 380.408
InChI-Schlüssel: WWRFEPQKQRAJGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(7-Morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide is a pyrimido[4,5-d]pyrimidinone derivative featuring a morpholino substituent at the 7-position and an acetamide group linked to a para-tolyl moiety. Its pyrimido[4,5-d]pyrimidine core is a fused bicyclic system that enhances metabolic stability and binding affinity to biological targets, while the morpholino group may improve solubility and pharmacokinetic properties .

Eigenschaften

IUPAC Name

N-(4-methylphenyl)-2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c1-13-2-4-14(5-3-13)22-16(26)11-25-12-21-17-15(18(25)27)10-20-19(23-17)24-6-8-28-9-7-24/h2-5,10,12H,6-9,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRFEPQKQRAJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=NC(=NC=C3C2=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps starting from basic organic molecules. One common route begins with the formation of the pyrimidinopyrimidine core, which can be achieved through cyclization reactions. For example:

  • The initial step involves the reaction of an aromatic amine with a pyrimidine derivative under specific conditions (such as the presence of a base like sodium hydride).

  • The intermediate product then undergoes further functionalization to introduce the morpholino and oxo groups, which are essential for the compound's biological activity.

  • The final step includes the attachment of the p-tolylacetamide moiety, often through an amide coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by optimizing each reaction step to increase yield and reduce costs. Continuous flow processes and automated synthesis can be employed to ensure consistency and efficiency in production. The use of robust catalysts and precise control over reaction conditions (temperature, pressure, solvent choice) is crucial to achieving high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, typically at the morpholino moiety, altering its electronic properties.

  • Reduction: : Reduction reactions can reduce the oxo group to hydroxyl, impacting the compound’s reactivity and solubility.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution Reagents: : Halogenating agents (e.g., chlorine gas, bromine), nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products depend on the specific reaction conditions, but can include various functionalized derivatives of the parent compound, such as halogenated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a valuable scaffold for the development of new molecules in medicinal chemistry. Its complex structure allows for various modifications, making it a versatile starting point for synthesizing potential drug candidates.

Biology and Medicine

In biological research, 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, especially in the field of cancer research.

Industry

Industrially, the compound can be used in the synthesis of materials with specific properties, such as polymers with enhanced stability or catalysts with improved activity. Its unique structure allows for the creation of novel materials with desirable characteristics.

Wirkmechanismus

The compound exerts its effects through various molecular mechanisms:

  • Binding to Enzymes: : It can inhibit the activity of certain enzymes by binding to their active sites, thus interfering with metabolic pathways.

  • Interaction with Receptors: : The compound may act as an agonist or antagonist of specific receptors, modulating signal transduction pathways.

  • DNA Intercalation: : Its planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrimido[4,5-d]pyrimidinone Derivatives ()

Compounds 7t, 7u, and 7v from share structural motifs with the target compound, including pyrimido[4,5-d]pyrimidinone cores and acetamide side chains. Key differences lie in substituents and stereochemistry:

Feature Target Compound Compound 7t () Compound 7u ()
Core Structure Pyrimido[4,5-d]pyrimidinone Pyrimido[4,5-d]pyrimidinone Pyrimido[4,5-d]pyrimidinone
Substituents 7-Morpholino, N-(p-tolyl)acetamide 6-Methylpyridin-3-ylamino, dimethylamino 6-Methylpyridin-3-ylamino, dimethylamino
Purity Not reported 99% (HPLC) 96% (HPLC)
Optical Rotation Not reported [α]D +24.8 (MeOH) [α]D -59.5 (MeOH)

The target compound’s morpholino group contrasts with the dimethylamino and pyridinyl substituents in 7t/7u, which may influence solubility and target selectivity. The high purity (>95%) of analogs suggests robust synthetic protocols for this class .

Coumarin-Acetamide Hybrids ()

Coumarin derivatives like N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide () share the acetamide functionality but differ in core structure. These compounds exhibit antioxidant activity surpassing ascorbic acid, attributed to their conjugated π-systems and redox-active oxygen atoms. In contrast, the pyrimido[4,5-d]pyrimidinone core of the target compound lacks inherent antioxidant moieties, suggesting divergent pharmacological applications .

Benzothieno[3,2-d]pyrimidine Sulfonamides ()

Benzothieno[3,2-d]pyrimidine derivatives (e.g., compounds 1, 2, 4, 8, 9, 10) inhibit COX-2, iNOS, and IL-8 in inflamed cells. While structurally distinct, their pyrimidine-based cores and sulfonamide groups parallel the target compound’s heterocyclic system and acetamide linkage. Key differences include:

Feature Target Compound Benzothieno[3,2-d]pyrimidine Derivatives ()
Core Structure Pyrimido[4,5-d]pyrimidinone Benzothieno[3,2-d]pyrimidinone
Key Substituents Morpholino, para-tolyl Sulfonamide, arylthio
Biological Activity Not reported COX-2 inhibition, anti-inflammatory

The morpholino group in the target compound may offer enhanced blood-brain barrier penetration compared to sulfonamide derivatives, which are bulkier and more polar .

Physicochemical and Pharmacological Implications

  • Solubility: The morpholino group in the target compound likely improves aqueous solubility relative to ’s sulfonamides, which require hydrophobic interactions for target binding.
  • Stereochemical Impact : The optical activity of analogs like 7t and 7u ([α]D ±24.8 to -59.5) underscores the importance of chirality in biological activity, though the target compound’s stereochemical data are unreported .
  • Therapeutic Potential: While benzothieno[3,2-d]pyrimidines show anti-inflammatory activity, the target compound’s pyrimido[4,5-d]pyrimidinone core may align more with kinase inhibition, a common application for similar fused heterocycles .

Q & A

Q. Table 1. Synthetic Optimization Parameters

StepReagents/ConditionsYield (%)Reference
Core CyclizationDCM, triethylamine, 80°C, 12h65–75
Morpholino SubstitutionMorpholine, DMF, 50°C, 6h80–85
Final AcylationEDCI/HOBt, DCM, rt, 24h70–78

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.